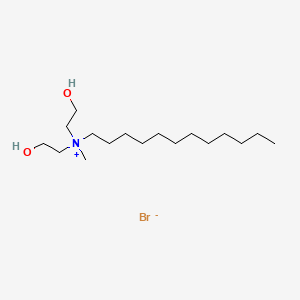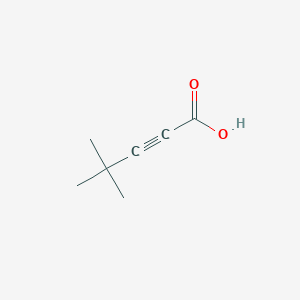
4-(3-(Trifluoromethyl)phenoxy)piperidine
Vue d'ensemble
Description
“4-(3-(Trifluoromethyl)phenoxy)piperidine” is a chemical compound with the empirical formula C12H14F3NO . It has a molecular weight of 245.24 . The IUPAC name for this compound is 4-[3-(trifluoromethyl)phenoxy]piperidine .
Molecular Structure Analysis
The InChI code for “4-(3-(Trifluoromethyl)phenoxy)piperidine” is 1S/C12H14F3NO/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10,16H,4-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-(3-(Trifluoromethyl)phenoxy)piperidine” is a solid under normal conditions . It should be stored in a dark place, sealed, and at a temperature between 2-8°C .Applications De Recherche Scientifique
Chemical Interactions and Reactions
The compound 4-(3-(Trifluoromethyl)phenoxy)piperidine is involved in complex chemical reactions, such as nucleophilic aromatic substitution. A study by Pietra and Vitali (1972) discussed the reaction of piperidine with nitrobenzene derivatives, leading to the formation of substituted piperidinobenzenes. This reaction exemplifies the chemical reactivity of piperidine-based compounds, which may share mechanistic pathways with 4-(3-(Trifluoromethyl)phenoxy)piperidine, highlighting its potential in synthetic chemistry and material science applications (Pietra & Vitali, 1972).
Environmental Impact and Biodegradation
Research on similar phenolic compounds, such as benzophenone-3, has shown environmental relevance due to their presence in various ecosystems and potential endocrine-disrupting effects. A systematic review by Ghazipura et al. (2017) on benzophenone-3 highlighted the environmental persistence and bioaccumulation of such compounds, raising concerns about their impact on wildlife and ecosystems. These studies can provide insights into the environmental behavior and degradation pathways of 4-(3-(Trifluoromethyl)phenoxy)piperidine, underscoring the importance of understanding its ecological footprint and potential biodegradation mechanisms (Ghazipura et al., 2017).
Applications in Drug Discovery and Pharmacology
Spiropiperidines, a class of compounds related to 4-(3-(Trifluoromethyl)phenoxy)piperidine, have been explored for their potential in drug discovery due to their unique three-dimensional chemical space. Griggs et al. (2018) reviewed the synthesis strategies of spiropiperidines, emphasizing their significance in medicinal chemistry. Such compounds, including 4-(3-(Trifluoromethyl)phenoxy)piperidine, could serve as valuable scaffolds in the development of new therapeutic agents, highlighting their potential in pharmacological research and drug development (Griggs et al., 2018).
Safety And Hazards
Orientations Futures
While specific future directions for “4-(3-(Trifluoromethyl)phenoxy)piperidine” are not mentioned in the available literature, similar compounds have been studied for their potential as analgesics . This suggests that “4-(3-(Trifluoromethyl)phenoxy)piperidine” could also be explored in this context.
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10,16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJVBLFZMKBFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514671 | |
| Record name | 4-[3-(Trifluoromethyl)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Trifluoromethyl)phenoxy)piperidine | |
CAS RN |
337912-66-0 | |
| Record name | 4-[3-(Trifluoromethyl)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















